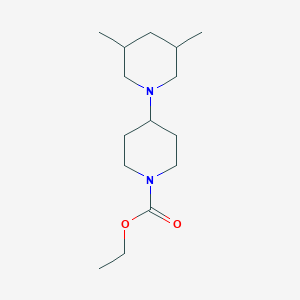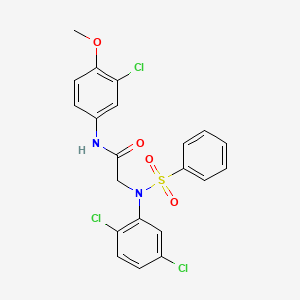![molecular formula C18H21N3O3 B5109225 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde is a chemical compound that has attracted significant attention in scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde involves the inhibition of MAO-B through irreversible binding to the enzyme's active site. This results in a decrease in the breakdown of neurotransmitters, leading to an increase in their levels in the brain. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde are primarily related to its inhibition of MAO-B. This inhibition can lead to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in various physiological processes, including mood regulation, motor control, and cognitive function. The compound has also been shown to have neuroprotective effects, which may be related to its antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde in lab experiments include its potency as an MAO-B inhibitor, its selectivity for MAO-B over other enzymes, and its relative ease of synthesis. However, the compound also has limitations, including its irreversible binding to MAO-B, which can make it difficult to study the enzyme's recovery after inhibition. Additionally, the compound's potency may make it challenging to determine the optimal concentration for experiments.
Future Directions
For research on 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde include further studies on its neuroprotective effects and antioxidant properties. The compound's potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease also warrants further investigation. Additionally, the development of novel MAO-B inhibitors based on the structure of 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde may lead to the discovery of new treatments for these disorders.
Synthesis Methods
The synthesis of 2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde involves several steps, including the reaction of 3-nitro-4-(1-piperidinyl)aniline with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of a catalyst. The resulting compound is purified through recrystallization, yielding the final product. The purity and yield of the compound can be determined through various analytical techniques, such as NMR spectroscopy and HPLC.
Scientific Research Applications
2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde has been widely used in scientific research as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is involved in the breakdown of neurotransmitters, and its inhibition can have significant effects on brain function and behavior. The compound has been used to study the role of MAO-B in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-10-15(12-22)14(2)20(13)16-6-7-17(18(11-16)21(23)24)19-8-4-3-5-9-19/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKNBWAXVYERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[3-nitro-4-(piperidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109147.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)

![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)


![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)